molecular formula C8H18N2O B1477733 1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol CAS No. 2091718-48-6

1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol

Cat. No. B1477733
CAS RN: 2091718-48-6
M. Wt: 158.24 g/mol
InChI Key: UKEHTAJGYFKRMA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound has a pyrrolidine ring, which is a type of heterocyclic compound. Heterocyclic compounds are those that contain at least one atom other than carbon within the ring structure - in this case, nitrogen .


Chemical Reactions Analysis

The presence of the hydroxyl (-OH) and amino (-NH2) functional groups in the compound suggests that it could participate in a variety of chemical reactions. For example, it could act as a nucleophile in substitution reactions or participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar functional groups (-OH and -NH2) in “1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol” suggests that it would have some degree of solubility in polar solvents like water .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, if a compound is volatile, it could pose inhalation risks. If it’s reactive, it could pose risks related to reactivity and handling .

properties

IUPAC Name

1-[1-(2-aminoethyl)pyrrolidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7(11)8-3-2-5-10(8)6-4-9/h7-8,11H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEHTAJGYFKRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol
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1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol
Reactant of Route 5
1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol
Reactant of Route 6
1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol

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